5-Methoxy-2-(methylsulfonyl)benzonitrile

Description

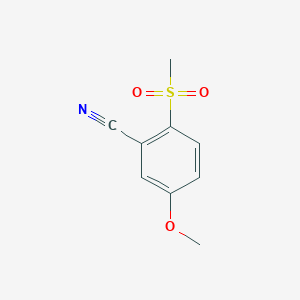

5-Methoxy-2-(methylsulfonyl)benzonitrile is a substituted benzonitrile derivative featuring a methoxy group at the 5-position and a methylsulfonyl group at the 2-position of the aromatic ring. The methoxy group contributes electron-donating effects, while the methylsulfonyl moiety is strongly electron-withdrawing, creating a polarized electronic structure that influences reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-methoxy-2-methylsulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFZZKCKFBRBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(methylsulfonyl)benzonitrile typically involves the reaction of 5-methoxybenzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-(methylsulfonyl)benzonitrile has been investigated for its role as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance:

- Anticancer Activity : Research has indicated that compounds derived from benzonitriles exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy and methylsulfonyl groups may enhance this activity by improving solubility and bioavailability .

- Anti-inflammatory Properties : Compounds with similar structural motifs have shown potential in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the development of complex molecules. Its utility includes:

- Synthesis of Sulfonamides : The methylsulfonyl group can be transformed into sulfonamide derivatives, which are widely used as antibiotics and diuretics .

- Functionalization Reactions : this compound can undergo various functionalization reactions (e.g., nucleophilic substitutions), allowing chemists to create a variety of new compounds for research purposes .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of benzonitrile derivatives, including this compound. These compounds were tested against breast cancer cells, demonstrating significant cytotoxicity compared to standard treatments. The study concluded that the structural modifications provided by the methoxy and methylsulfonyl groups were crucial for enhancing the anticancer properties .

Case Study 2: Anti-inflammatory Activity

In another research effort documented in Phytotherapy Research, scientists explored the anti-inflammatory effects of sulfonyl-containing compounds. The results indicated that derivatives of this compound exhibited reduced levels of inflammatory markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methylsulfonyl)benzonitrile involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the methylsulfonyl group can engage in electrostatic interactions. These interactions influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between 5-Methoxy-2-(methylsulfonyl)benzonitrile and related compounds:

Key Observations :

- Electron Effects : Methylsulfonyl groups enhance electrophilicity and hydrogen-bond acceptor capacity, critical for target binding (e.g., G007-LK’s interaction with tankyrase ).

- Scaffold Diversity : Indole () and triazole () cores introduce distinct conformational constraints compared to the planar benzonitrile scaffold.

- Substituent Position : The 2-position methylsulfonyl group in the target compound may confer steric hindrance or polar interactions absent in analogs with sulfonamides (e.g., ’s benzenesulfonamide derivatives).

Physicochemical Properties

- Polarity: The methylsulfonyl group increases polarity, enhancing aqueous solubility compared to non-sulfonylated analogs (e.g., ’s 5-methoxyindole derivatives) .

- Stability : Sulfonyl groups resist metabolic oxidation better than sulfonamides ( vs. ), improving pharmacokinetic profiles .

Biological Activity

5-Methoxy-2-(methylsulfonyl)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- Methylsulfonyl Group : Imparts unique electronic properties that may influence biological interactions.

- Benzonitrile Core : Provides a stable framework for further functionalization.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

- Serotonergic System Modulation : Research indicates that this compound interacts with serotonergic receptors, particularly 5-HT1A and 5-HT2C, suggesting potential antidepressant effects.

- Enzyme Inhibition : It has been noted for its inhibitory activity against certain enzymes, including monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism .

Antidepressant Activity

Studies have shown that this compound exhibits antidepressant-like effects in animal models. This is linked to its ability to enhance serotonergic signaling, which is crucial for mood regulation.

Neuroprotective Properties

The compound has demonstrated neuroprotective effects, potentially through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses. This suggests a role in protecting neuronal integrity under stress conditions.

In Vitro Studies

In vitro assays have revealed that this compound can significantly inhibit the activity of MAO-B with an IC50 value suggesting strong potency compared to other tested compounds .

In Vivo Studies

Animal studies have shown that administration of this compound results in significant reductions in depressive-like behaviors, as measured by standard behavioral tests such as the forced swim test and tail suspension test. The observed effects were dose-dependent, indicating a clear relationship between dosage and biological response.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (MAO-B) | Antidepressant Effect | Remarks |

|---|---|---|---|

| This compound | 0.51 μM | Yes | Strong serotonergic interaction |

| CC1 | 0.69 μM | Moderate | Less selective for MAO-A |

| CC2 | <50% residual activity at 10 μM | No | Primarily cholinesterase inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.